2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride
Description
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a phenylalkylamine derivative with a molecular formula of C₉H₁₂ClF₂NO and a molecular weight of 223.65 g/mol . The compound features a difluoromethoxy (-OCF₂H) substituent at the 2-position of the phenyl ring, attached to an ethylamine backbone, which is protonated as a hydrochloride salt. It serves as a key building block in medicinal chemistry, particularly in the synthesis of dual-acting FFAR1/FFAR4 allosteric modulators for metabolic disorders . Its synthesis involves the reaction of 2-[2-(difluoromethoxy)phenyl]ethan-1-amine with hydrogen chloride in 1,4-dioxane, yielding a crude product with a 51% yield under optimized conditions . Storage requires an inert atmosphere at 2–8°C, and it carries hazard warnings for oral toxicity (H302), skin irritation (H315), and eye irritation (H319) .
Properties
IUPAC Name |
2-[2-(difluoromethoxy)phenyl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11F2NO.ClH/c10-9(11)13-8-4-2-1-3-7(8)5-6-12;/h1-4,9H,5-6,12H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FIHUHNHPUCUQMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CCN)OC(F)F.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12ClF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.65 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Preparation of 2-(Difluoromethoxy)benzene Derivative
- Starting Material: The synthesis begins with 2-hydroxybenzaldehyde or a related phenolic precursor.
- Difluoromethoxy Group Introduction: The phenolic hydroxyl group is converted to a difluoromethoxy substituent through reaction with difluoromethyl ether or related difluoromethylation reagents in the presence of a base. This step is critical for installing the difluoromethoxy group, which imparts unique electronic and lipophilic properties to the molecule.
Formation of the Ethanamine Side Chain
- Epoxide Ring-Opening: The difluoromethoxy-substituted benzene derivative is reacted with ethylene oxide under catalytic conditions to yield 2-[2-(difluoromethoxy)phenyl]ethanol via nucleophilic ring-opening.
- Amination: The alcohol intermediate undergoes amination, typically through reductive amination or nucleophilic substitution, using ammonia or an amine source to form 2-[2-(difluoromethoxy)phenyl]ethan-1-amine.
Hydrochloride Salt Formation
- The free amine is treated with hydrochloric acid to form the hydrochloride salt. This conversion enhances the compound’s solubility and stability, facilitating handling and downstream applications.
Table 1: Summary of Key Synthetic Steps
| Step | Reaction Type | Reagents/Conditions | Product |
|---|---|---|---|
| Difluoromethoxy installation | Nucleophilic substitution | 2-Hydroxybenzaldehyde + difluoromethyl ether + base | 2-(Difluoromethoxy)benzene derivative |
| Ethanamine side chain formation | Epoxide ring-opening + amination | Ethylene oxide + catalyst; then NH3 or amine + reductive conditions | 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine |
| Salt formation | Acid-base reaction | HCl in suitable solvent | This compound |
Industrial Production Considerations
Industrial synthesis of this compound follows similar routes but emphasizes process optimization for scale-up:
- Reaction Optimization: Parameters such as solvent choice, temperature, catalyst loading, and reaction time are optimized to maximize yield and purity.
- Purification: Techniques like recrystallization and chromatography are employed to achieve pharmaceutical-grade purity.
- Safety and Environmental Controls: Handling of difluoromethylating agents and ethylene oxide requires strict safety protocols due to their reactivity and toxicity.
Alternative and Advanced Synthetic Approaches
Recent advances in difluoromethylation chemistry offer alternative strategies that could be adapted for the preparation of difluoromethoxy-substituted phenyl compounds:
- Late-Stage Difluoromethylation: Methods involving direct C–H difluoromethylation or coupling of aryl halides with difluoromethylating reagents provide efficient routes to introduce difluoromethyl groups on arenes. These approaches may reduce the number of synthetic steps and improve overall efficiency.
- Stepwise Coupling and Decarboxylation: For example, coupling aryl iodides with ethyl 2,2-difluoro-2-(trimethylsilyl)acetate followed by hydrolysis and decarboxylation can yield difluoromethylarenes, which can be further functionalized to the ethanamine derivative.
Research Findings and Data Analysis
- The difluoromethoxy group significantly influences the compound’s chemical reactivity and biological properties by enhancing lipophilicity and metabolic stability.
- Reductive amination conditions for the amine formation step typically employ mild reducing agents (e.g., sodium cyanoborohydride) to maintain functional group integrity.
- Hydrochloride salt formation is a straightforward acid-base reaction that improves compound handling and bioavailability.
Summary Table of Preparation Methods
| Preparation Stage | Methodology | Key Reagents/Conditions | Notes |
|---|---|---|---|
| Difluoromethoxy group installation | Base-mediated nucleophilic substitution | Difluoromethyl ether, base | Critical for introducing fluorine atoms |
| Ethanamine side chain formation | Epoxide ring-opening + reductive amination | Ethylene oxide, NH3, reducing agent | Controls stereochemistry and purity |
| Hydrochloride salt formation | Acid-base reaction | Hydrochloric acid | Enhances solubility and stability |
| Industrial scale-up | Reaction optimization + purification | Solvent, temperature, catalysts | Focus on yield, purity, safety |
| Alternative difluoromethylation | Late-stage C–H functionalization | Difluoromethylating agents | Emerging methods for efficiency |
This detailed synthesis overview of this compound integrates classical and modern synthetic strategies, highlighting the importance of each step and the conditions required for successful preparation. The compound’s unique fluorinated structure demands careful selection of reagents and reaction parameters to achieve high purity and yield, especially when transitioning from laboratory to industrial production.
Chemical Reactions Analysis
Types of Reactions
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, typically targeting the amine or aromatic ring.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation, using appropriate reagents and conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.
Major Products
Oxidation: Formation of 2-[2-(difluoromethoxy)phenyl]ethanoic acid.
Reduction: Formation of 2-[2-(difluoromethoxy)phenyl]ethanol.
Substitution: Formation of nitro, sulfo, or halo derivatives of the aromatic ring.
Scientific Research Applications
Scientific Research Applications
The compound's applications can be categorized into several key areas:
Medicinal Chemistry
- Therapeutic Potential : Research indicates that 2-[2-(difluoromethoxy)phenyl]ethan-1-amine hydrochloride may exhibit various pharmacological effects, including anti-inflammatory and antimicrobial properties. Its difluoromethoxy group enhances binding affinity to biological targets, potentially modulating several biochemical pathways .
Biological Studies
- Enzyme Interaction : The compound has been studied for its interactions with specific enzymes and receptors. For instance, it may inhibit certain enzymes involved in metabolic processes, which could lead to therapeutic benefits in diseases characterized by abnormal enzyme activity.
Industrial Applications
- Synthesis of Complex Molecules : It serves as a valuable building block in organic synthesis, facilitating the creation of more complex molecular structures. This capability is particularly useful in the development of new materials and pharmaceuticals .
Case Study 1: Antitumor Activity
A study on structurally similar compounds demonstrated significant antitumor activity against various cancer cell lines. The mechanism involved the inhibition of key signaling pathways associated with tumor growth and proliferation, suggesting that this compound may possess similar effects.
Case Study 2: Anti-inflammatory Effects
Research focusing on compounds with difluoromethoxy groups indicated their ability to reduce inflammation by inhibiting pro-inflammatory cytokines like TNF-alpha and IL-6. This suggests that our compound may also exhibit anti-inflammatory properties, warranting further investigation .
Case Study 3: Antimicrobial Properties
Compounds featuring difluoromethoxy groups have shown antimicrobial activity against a range of pathogens, including antibiotic-resistant strains. This highlights the potential for this compound to contribute to addressing antibiotic resistance challenges.
Structure-Activity Relationship (SAR)
The structure of this compound allows for significant interaction with biological targets due to its unique features:
- Chloro Group : Enhances lipophilicity and membrane permeability.
- Difluoromethoxy Group : Increases metabolic stability and influences binding affinity to targets.
Research indicates that modifications to these groups can lead to variations in biological activity, emphasizing the importance of SAR studies in drug development .
Mechanism of Action
The mechanism of action of 2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethoxy group enhances its binding affinity and selectivity towards these targets. The compound can modulate various biochemical pathways, leading to desired biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Key Observations :
Key Observations :
Biological Activity
2-[2-(Difluoromethoxy)phenyl]ethan-1-amine hydrochloride is a compound of growing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a difluoromethoxy group, which is known to influence lipophilicity and biological activity.
The difluoromethoxy moiety enhances the compound's interaction with biological targets through increased lipophilicity and potential hydrogen bonding capabilities. Research indicates that compounds with similar structures can interact with various enzymes and receptors, impacting pathways related to inflammation, metabolism, and cell signaling.
Key Mechanisms:
- Enzyme Inhibition: The compound may act as an inhibitor for specific enzymes involved in metabolic pathways.
- Receptor Binding: It has the potential to bind to neurotransmitter receptors, influencing neurotransmission and related physiological responses.
Pharmacological Effects
Studies have demonstrated several pharmacological effects associated with this compound:
- Anti-inflammatory Activity: Similar compounds have shown the ability to inhibit cyclooxygenase (COX) enzymes, leading to reduced inflammation.
- Antidiabetic Potential: Some derivatives exhibit inhibitory effects on Dipeptidyl Peptidase-4 (DPP-4), suggesting potential use in managing diabetes.
Case Studies
-
Inhibition of DPP-4:
A study on related compounds indicated that oral administration at doses of 3 mg/kg resulted in over 80% inhibition of DPP-4 activity within 24 hours, comparable to established drugs like omarigliptin . -
Enzyme Interaction Studies:
Research has shown that difluoromethoxy compounds can modulate enzyme activity through conformational changes and binding affinity adjustments. For instance, compounds with similar difluoromethoxy groups were effective in inhibiting ACC (acetyl-CoA carboxylase), which is crucial for fatty acid synthesis .
Data Tables
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
